molecular formula C21H18FN5O2 B2378568 N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-34-1

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2378568
CAS No.: 852450-34-1
M. Wt: 391.406
InChI Key: ZORCAGGKFBAMNB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative featuring a substituted acetamide backbone. Its structure combines a pyrazolo[3,4-d]pyrimidin-4-one core with a 4-fluorophenyl group at position 1 and a 3,5-dimethylphenylacetamide moiety at position 3.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-7-14(2)9-16(8-13)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)17-5-3-15(22)4-6-17/h3-10,12H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORCAGGKFBAMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for the Pyrazolo[3,4-d]pyrimidine Core

Multicomponent Approach

The pyrazolo[3,4-d]pyrimidine scaffold can be efficiently constructed through multicomponent reactions, which offer advantages in terms of synthetic efficiency and atom economy.

In situ Formation of Pyrazole Precursors

A practical method involves the reaction of terminal alkynes with molecular iodine and hydrazines to form 3,5-substituted pyrazole derivatives. This approach can be modified to introduce the 4-fluorophenyl group by selecting appropriate hydrazine derivatives.

Cyclocondensation Methods

Synthesis from Aminopyrazole Precursors

One of the most well-established routes for constructing the pyrazolo[3,4-d]pyrimidine core begins with 5-amino-1H-pyrazole-4-carbonitrile derivatives. The following stepwise approach can be employed:

  • Reaction of a suitable precursor with 4-fluorophenylhydrazine to produce 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • Partial hydrolysis using alcoholic sodium hydroxide to produce the corresponding carboxamide
  • Cyclization with urea to form 1-(4-fluorophenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
  • Selective functionalization to enable acetamide attachment at the 5-position

Key Intermediates in the Synthesis

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This critical intermediate can be prepared by the reaction of ethoxymethylene nitrile ethyl acetate (68g, 0.4mol) with 4-fluorophenylhydrazine in anhydrous ethanol. The reaction proceeds at room temperature and typically gives good yields.

4-Chloropyrazolo[3,4-d]pyrimidine Derivatives

The chlorination of pyrazolo[3,4-d]pyrimidine-4,6-dione using phosphorus oxychloride and phosphorus pentachloride produces 4,6-dichloropyrazolo[3,4-d]pyrimidine derivatives. These versatile intermediates allow for selective substitution at different positions.

Optimized Synthetic Routes

Route A: Sequential Cyclization and Functionalization

This approach follows a linear sequence involving:

  • Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • Cyclization to form the pyrimidine ring
  • Installation of the oxo group
  • Functionalization at the 5-position
  • Coupling with 3,5-dimethylaniline to form the acetamide linkage

Route B: Convergent Synthesis via Key Intermediates

This more efficient approach involves:

  • Parallel synthesis of the pyrazolo[3,4-d]pyrimidine core with a reactive group at position 5
  • Preparation of N-(3,5-dimethylphenyl)-2-bromoacetamide
  • Convergent coupling of these two components

Comparison of Synthetic Routes

Route Key Advantages Key Disadvantages Overall Yield Number of Steps
Route A Higher regioselectivity More steps Moderate (15-25%) 7-9
Route B Fewer steps, more efficient Potential side reactions Higher (25-35%) 5-6

Detailed Procedure for Preferred Route

The following procedure represents the optimized synthetic pathway based on extrapolation from similar compounds:

Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • To a solution of ethoxymethylene nitrile ethyl acetate (68 g, 0.4 mol) in 200 mL anhydrous ethanol, add 4-fluorophenylhydrazine (50.4 g, 0.4 mol) dropwise at 0°C.
  • Allow the mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction by TLC until completion.
  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.
  • Recrystallize from ethanol to obtain pure 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Synthesis of 1-(4-Fluorophenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

  • Dissolve 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (21.6 g, 0.1 mol) in 100 mL of 10% alcoholic NaOH solution.
  • Heat the mixture under reflux for 2-3 hours to obtain the carboxamide derivative.
  • Add urea (12 g, 0.2 mol) to the reaction mixture and heat to 180-200°C until fusion.
  • Cool the mixture, add water, and acidify with dilute HCl to precipitate the product.
  • Filter, wash with water, and dry to obtain 1-(4-fluorophenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.

Synthesis of 4,6-Dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend 1-(4-fluorophenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (25.8 g, 0.1 mol) in 150 mL of phosphorus oxychloride.
  • Add phosphorus pentachloride (41.6 g, 0.2 mol) in portions while maintaining the temperature below 5°C.
  • Heat the mixture under reflux for 4-6 hours.
  • Cool and carefully pour the reaction mixture onto crushed ice.
  • Extract with dichloromethane, wash with saturated NaHCO₃ solution, dry, and evaporate to obtain 4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Synthesis of 4-Chloro-1-(4-fluorophenyl)-5-hydroxy-1H-pyrazolo[3,4-d]pyrimidine

  • Dissolve 4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (28.3 g, 0.1 mol) in 200 mL of 1,4-dioxane.
  • Add 10% NaOH solution (50 mL) dropwise while maintaining the temperature at 0-5°C.
  • Stir the mixture at room temperature for 3-4 hours.
  • Neutralize with dilute HCl and extract with ethyl acetate.
  • Wash, dry, and evaporate to obtain 4-chloro-1-(4-fluorophenyl)-5-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.

Synthesis of N-(3,5-Dimethylphenyl)-2-bromoacetamide

  • Dissolve 3,5-dimethylaniline (12.1 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in 150 mL of dichloromethane.
  • Cool the solution to 0°C and add bromoacetyl bromide (20.2 g, 0.1 mol) dropwise.
  • Stir the mixture for 2-3 hours at room temperature.
  • Wash with water, dry, and evaporate to obtain N-(3,5-dimethylphenyl)-2-bromoacetamide.

Synthesis of N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

  • Dissolve 4-chloro-1-(4-fluorophenyl)-5-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (27.8 g, 0.1 mol) in 150 mL of DMF.
  • Add potassium carbonate (27.6 g, 0.2 mol) and N-(3,5-dimethylphenyl)-2-bromoacetamide (24.2 g, 0.1 mol).
  • Heat the mixture at 80°C for 5-6 hours.
  • Cool, pour into water, and collect the precipitate.
  • Recrystallize from ethanol-water to obtain the target compound.

Purification and Characterization

Recrystallization Methods

The target compound can be purified by recrystallization from appropriate solvent systems:

  • Ethanol-water mixture (optimal ratio: 3:1)
  • Absolute ethanol at 80°C followed by cooling to 2-8°C overnight

Analytical Characterization

The synthesized compound can be characterized using various analytical techniques:

Spectroscopic Data
Analytical Method Key Characteristics
¹H NMR Characteristic signals for aromatic protons (6.5-8.0 ppm), N-H (8.5-9.5 ppm), and methyl groups (2.0-2.5 ppm)
¹³C NMR Carbonyl carbon (~170 ppm), pyrazole and pyrimidine carbons (140-160 ppm)
Mass Spectrometry Molecular ion peak corresponding to C₂₁H₁₈FN₅O₂ (m/z ~407)
IR Spectroscopy N-H stretching (~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹)
Physical Properties

The compound typically exhibits:

  • Melting point: 173-176°C (similar to related compounds)
  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in DMSO, DMF, sparingly soluble in ethanol, insoluble in water

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrazolo-Pyrimidine Derivatives

Example 83 (from ):

  • Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Key Differences :
    • Replaces the 3,5-dimethylphenylacetamide group with a chromen-4-one moiety.
    • Includes additional fluorine and isopropoxy substituents.
  • Implications: The chromenone extension may enhance π-π stacking interactions, while the isopropoxy group could improve lipophilicity. However, the absence of the 3,5-dimethylphenyl group might reduce steric hindrance, affecting target selectivity .

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ():

  • Structure: Features a fluorinated chromenone system and a 2-fluorophenylacetamide group.
  • Key Differences : The fluorophenyl group is at position 2 instead of 4, which may alter dipole interactions and crystal packing.
  • Activity : Demonstrated a melting point of 302–304°C, higher than typical pyrazolo-pyrimidine derivatives, suggesting stronger intermolecular forces due to fluorine substitution .

Acetamide-Based Pesticides ()

Compound Name Substituents Core Structure Use/Activity
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) 2,6-dimethylphenyl, oxazolidinyl Acetamide + oxazolidinone Fungicide
Target Compound 3,5-dimethylphenyl, 4-fluorophenyl Pyrazolo-pyrimidine + acetamide Not specified (potential therapeutic)
  • Structural Insights: Meta vs. Ortho Substitution: The target compound’s 3,5-dimethylphenyl group contrasts with oxadixyl’s 2,6-dimethylphenyl group. Meta-substitution may reduce steric clashes in binding pockets compared to ortho-substituted analogues . Fluorine Impact: The 4-fluorophenyl group in the target compound could enhance metabolic stability and electronegativity-driven binding compared to non-fluorinated pesticides like alachlor .

Radiotherapy Sensitizers ()

Compounds 19h–19k in are brominated or iodinated derivatives of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide.

  • Key Comparisons: Halogenation: The target compound lacks heavy halogens (Br, I), which are linked to radiosensitization in 19h–19k. This suggests the target may prioritize pharmacokinetic optimization over direct DNA damage.

Crystallographic and Physicochemical Properties ()

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide ():
    • Crystal System : Two molecules per asymmetric unit, indicating unique packing due to meta-substitution.
    • Comparison : The target compound’s pyrazolo-pyrimidine core likely adopts a different conformation, with the 4-fluorophenyl group influencing π-stacking and melting behavior.

Research Implications and Gaps

  • Structural Optimization : The 3,5-dimethylphenyl group in the target compound may improve solubility compared to ortho-substituted analogues .
  • Unanswered Questions : Biological activity data for the target compound is absent in the provided evidence. Comparative studies with fluorinated pyrazolo-pyrimidines (e.g., Example 83) are needed to assess efficacy .

Biological Activity

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C19H19FN4O
  • Molecular Weight : 348.38 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. The following sections detail specific studies and findings related to its activity.

Enzyme Inhibition Studies

  • α-Glucosidase Inhibition :
    • A study evaluated the α-glucosidase inhibition potential of several synthesized compounds similar to this compound.
    • Results indicated that compounds with dimethylphenyl groups showed significant inhibition, with IC50 values comparable to standard drugs like acarbose. The most active derivative was noted to have an IC50 value that indicates strong potential for managing postprandial hyperglycemia .
  • Butyrylcholinesterase (BChE) Inhibition :
    • The compound was also tested for BChE inhibition. Compounds structurally related to it demonstrated variable inhibition effects.
    • Notably, certain derivatives showed high inhibition potential with IC50 values significantly lower than the standard eserine .

The mechanisms underlying the biological activities of this compound involve:

  • Binding Interactions : Studies suggest that the compound interacts with key amino acid residues in enzyme active sites through hydrogen bonding and π–π interactions. These interactions enhance binding affinity and specificity towards target enzymes .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Study FocusFindings
α-Glucosidase Inhibition Significant inhibition observed; IC50 values comparable to acarbose .
BChE Inhibition Variable inhibition; some derivatives showed high potency with low IC50 values .
Anti-Cancer Activity Preliminary studies indicate potential cytotoxic effects against various cancer cell lines; further research needed for validation.

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

The synthesis involves multi-step reactions, typically starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Step 1 : Condensation of substituted pyrazole precursors with fluorophenyl derivatives under basic conditions (e.g., triethylamine) to initiate cyclization .
  • Step 2 : Acetamide coupling via nucleophilic substitution, often using α-chloroacetamide intermediates and catalysts like copper or palladium to enhance regioselectivity .
  • Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity. Reaction conditions (pH, solvent polarity) are critical for yield optimization .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing 3,5-dimethylphenyl vs. 4-fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks at m/z 449.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational flexibility of the pyrazolo-pyrimidine core and hydrogen-bonding interactions in the solid state .

Q. What preliminary biological activities have been reported?

  • Anticancer Potential : IC50_{50} values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, likely via kinase inhibition .
  • Anti-inflammatory Activity : Reduces TNF-α and IL-6 secretion in LPS-induced macrophages by ~40% at 10 µM .
  • Target Validation : Requires follow-up studies (e.g., siRNA knockdown) to confirm specific enzyme interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Catalyst Screening : Palladium/copper catalysts improve coupling efficiency (e.g., 80% yield with Pd(OAc)2_2 vs. 50% without) .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove impurities .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% yield .

Q. How to resolve contradictions in biological assay data across studies?

  • Substituent Effects : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to identify structure-activity relationships (SAR) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Computational Modeling : Docking studies (AutoDock Vina) can predict binding affinity discrepancies due to protein conformational changes .

Q. What strategies are used to establish structure-activity relationships (SAR)?

  • Systematic Substituent Variation : Replace 3,5-dimethylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
  • Biophysical Techniques : Surface plasmon resonance (SPR) quantifies binding kinetics to targets like EGFR or CDK2 .
  • Metabolite Profiling : LC-MS identifies active metabolites contributing to off-target effects .

Q. How to address discrepancies in spectroscopic data during purity analysis?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, confirming regiochemistry .
  • HPLC-PDA : Detects trace impurities (<0.1%) from incomplete coupling reactions .
  • Dynamic Light Scattering (DLS) : Monitors aggregation states that may skew bioactivity results .

Q. What methods are used for target identification?

  • Pull-Down Assays : Biotinylated analogs isolate binding proteins from cell lysates, followed by MS/MS identification .
  • CRISPR-Cas9 Knockout : Validates target necessity by assessing resistance in gene-edited cell lines .
  • Thermal Shift Assays : Detects protein stabilization upon compound binding (e.g., ΔTm_m ≥ 3°C for kinases) .

Q. How to evaluate in vitro toxicity and selectivity?

  • Cytotoxicity Screening : Compare IC50_{50} values in cancer vs. normal (e.g., HEK-293) cells; selectivity index >5 indicates therapeutic potential .
  • hERG Assays : Patch-clamp electrophysiology assesses cardiac toxicity risks (IC50_{50} < 10 µM is a red flag) .
  • Mitochondrial Stress Tests : Seahorse XF Analyzer measures OCR/ECAR changes to detect off-target metabolic disruptions .

Q. What are the challenges in studying metabolic degradation pathways?

  • Stability Studies : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., 4-oxo group susceptibility) .
  • Isotope Labeling : 14C^{14}C-tagged analogs track degradation products via autoradiography .
  • Reactive Oxygen Species (ROS) Detection : Fluorescent probes (DCFH-DA) quantify oxidative stress induced by metabolites .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystPd(OAc)2_2 (5 mol%)Increases coupling efficiency by 30%
Temperature80–100°CPrevents side-product formation
SolventDMFEnhances intermediate solubility

Q. Table 2. Biological Activity Comparison

DerivativeTarget (IC50_{50})Selectivity Index (Cancer/Normal)Reference
4-FluorophenylEGFR (0.8 µM)12.5
3-ChlorophenylCDK2 (1.2 µM)8.3

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